molecular formula C11H24ClNO B1455447 3-[(Pentyloxy)methyl]piperidine hydrochloride CAS No. 1220036-94-1

3-[(Pentyloxy)methyl]piperidine hydrochloride

Cat. No. B1455447
M. Wt: 221.77 g/mol
InChI Key: WQIWPODPILRRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Pentyloxy)methyl]piperidine hydrochloride is a synthetic compound with a wide range of applications in the field of biochemistry and pharmacology. It is a derivative of piperidine, a cyclic, nitrogen-containing compound that is found in many natural products. 3-[(Pentyloxy)methyl]piperidine hydrochloride is used as a reagent in numerous laboratory experiments, and it has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthetic Methodologies and Applications

  • Synthesis of Piperidine Derivatives

    A study detailed the synthesis of a series of 2,6-diaryl-3-methyl-4-piperidone derivatives using a Mannich reaction, highlighting the utility of piperidine derivatives in creating compounds with potential pharmacological activities (Rameshkumar et al., 2003).

  • Chemical Structure and Reactivity

    The effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines, including piperidine derivatives, was investigated. This study provides insights into the environmental applications of these compounds in carbon capture technologies (Robinson et al., 2011).

  • Coordination Complexes Formation

    Another study explored the interaction of acetamidine hydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of K2CO3, forming polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This highlights the potential of piperidine derivatives in forming novel coordination complexes with metal ions (Klimova et al., 2013).

  • Molecular and Crystal Structures Analysis

    The crystal and molecular structure of certain piperidine derivatives were reported, demonstrating the importance of these analyses in understanding the physical and chemical properties of new compounds for further applications (Khan et al., 2013).

  • Design and Pharmacological Evaluation

    Novel piperazine derivatives were synthesized and evaluated for their pharmacological activities. Such studies are crucial in the development of new therapeutic agents, showcasing the role of piperidine structures in medicinal chemistry (Kumar et al., 2017).

Future Directions

properties

IUPAC Name

3-(pentoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO.ClH/c1-2-3-4-8-13-10-11-6-5-7-12-9-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIWPODPILRRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Pentyloxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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